molecular formula C10H12N4 B12836660 4-N,4-N-dimethylquinazoline-4,6-diamine

4-N,4-N-dimethylquinazoline-4,6-diamine

Cat. No.: B12836660
M. Wt: 188.23 g/mol
InChI Key: LOVDSJRDEBFWJC-UHFFFAOYSA-N
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Description

4-N,4-N-dimethylquinazoline-4,6-diamine is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dimethylquinazoline-4,6-diamine typically involves the reaction of anthranilic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylquinazoline-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4-N,4-N-dimethylquinazoline-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N,4-N-dimethylquinazoline-4,6-diamine involves its interaction with specific molecular targets. For instance, as an inhibitor of mitochondrial complex I, it binds to the quinone substrate binding site, reducing mitochondrial respiration and eliciting the release of reactive oxygen species . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N,4-N-dimethylquinazoline-4,6-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its potential as a fluorescent probe and inhibitor of mitochondrial complex I highlights its versatility and significance in scientific research.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-N,4-N-dimethylquinazoline-4,6-diamine

InChI

InChI=1S/C10H12N4/c1-14(2)10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,11H2,1-2H3

InChI Key

LOVDSJRDEBFWJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=C(C=C2)N

Origin of Product

United States

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